7-Ethoxy-3-methyl-2H-chromen-2-one
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Overview
Description
7-Ethoxy-3-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Ethoxy-3-methyl-2H-chromen-2-one can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . Another method involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This method uses phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-speed ball mill mixers and other mechanochemical techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
7-Ethoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other coumarin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert a relaxant effect on tracheal rat rings by blocking L-type calcium channels. This action is similar to that of nifedipine, a known calcium channel blocker . Additionally, it may increase intracellular cyclic AMP levels, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methyl-2H-chromen-2-one: This compound is structurally similar but has a different substitution pattern on the chromen-2-one core.
7-Methoxy-3-methyl-2H-chromen-2-one: Another similar compound with a methoxy group instead of an ethoxy group.
7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound has additional substitutions that alter its chemical properties.
Uniqueness
7-Ethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-ethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3 |
InChI Key |
USRRCJHNGOYVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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